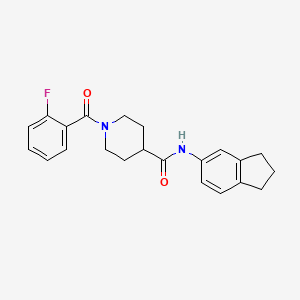![molecular formula C18H20N2O3S B4692976 N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4692976.png)
N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}ethanesulfonamide
Descripción general
Descripción
N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}ethanesulfonamide is a chemical compound that has been widely used in scientific research. It is also known as MI-219 and is a small molecule inhibitor of the MDM2-p53 interaction. This compound has shown promising results in pre-clinical studies as a potential therapeutic agent for cancer treatment.
Mecanismo De Acción
The mechanism of action of N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}ethanesulfonamide involves the inhibition of the MDM2-p53 interaction. MDM2 is a negative regulator of p53, which promotes its degradation and inhibits its function. By inhibiting the MDM2-p53 interaction, N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}ethanesulfonamide leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}ethanesulfonamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}ethanesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its mechanism of action and has shown promising results in pre-clinical studies. However, one of the limitations of using this compound is its specificity. It only targets the MDM2-p53 interaction and may not be effective in all types of cancer.
Direcciones Futuras
There are several future directions for the use of N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}ethanesulfonamide in cancer treatment. One direction is to develop more specific and potent inhibitors of the MDM2-p53 interaction. Another direction is to explore the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Aplicaciones Científicas De Investigación
N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}ethanesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the MDM2-p53 interaction, leading to the stabilization and activation of p53, a tumor suppressor protein. This mechanism of action has been found to be effective in inducing cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[4-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-24(22,23)19-16-10-8-14(9-11-16)18(21)20-13(2)12-15-6-4-5-7-17(15)20/h4-11,13,19H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTVNJVQNPPKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4692893.png)
![5-hydroxy-2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B4692916.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzamide](/img/structure/B4692921.png)
![1-(2-methoxyethyl)-4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4692926.png)
![methyl 2-{[2-cyano-3-(pentafluorophenyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4692932.png)
![6-cyclopropyl-1-isopropyl-3-methyl-4-[(2-phenyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4692935.png)
![N-(2-chlorophenyl)-2-[phenyl(phenylthio)acetyl]hydrazinecarbothioamide](/img/structure/B4692937.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylylcarbonyl)hydrazinecarbothioamide](/img/structure/B4692941.png)
![ethyl 4-({[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4692960.png)
![methyl 1-[({4-[({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazol-3-yl}thio)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B4692961.png)
![N-cyclopropyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4692972.png)
![N-(4-anilinophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4692978.png)
![4-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4692982.png)
